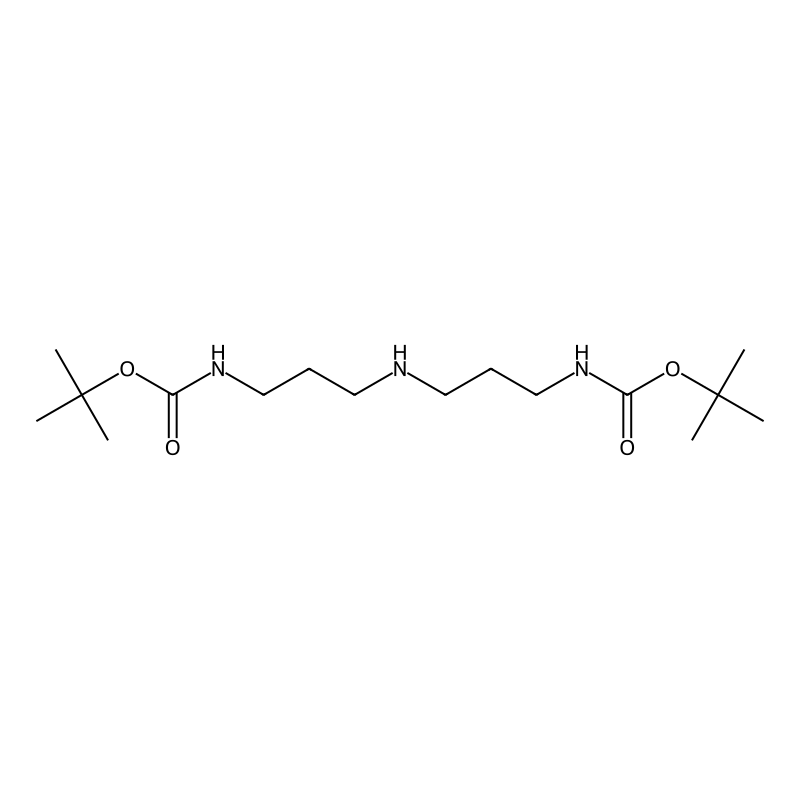

1,9-Bis-Boc-1,5,9-triazanonane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Triazanonane backbone: This nine-membered ring structure provides a spacer between the two attached molecules.

- Boc protecting groups (Boc = tert-butyloxycarbonyl): These groups are attached to the terminal nitrogen atoms of the triazanonane backbone. They serve to protect the amine functionalities (NH2) during reactions but can be easily removed under mild acidic conditions to reveal free amines. BroadPharm:

This combination of features makes 1,9-Bis-Boc-1,5,9-triazanonane valuable for several scientific research applications:

- Construction of complex molecules: By attaching desired molecules to the free amines after Boc deprotection, researchers can create new molecules with specific properties. This is particularly useful in fields like medicinal chemistry and materials science. Iris Biotech GmbH:

- Dendrimer synthesis: Dendrimers are highly branched, symmetrical molecules with unique properties. 1,9-Bis-Boc-1,5,9-triazanonane can be used as a core building block for the synthesis of specific types of dendrimers. Iris Biotech GmbH:

- Modification of Biomolecules: Biomolecules like proteins and peptides can be functionalized by attaching them to a linker like 1,9-Bis-Boc-1,5,9-triazanonane. This allows researchers to study the effects of these modifications on the biomolecule's properties. [SCBT ()]

1,9-Bis-Boc-1,5,9-triazanonane is a chemical compound characterized by its molecular formula . This compound features two tert-butyloxycarbonyl (Boc) protected amino groups and a triazanonane backbone. The Boc groups serve as protective groups that can be removed under specific conditions, allowing for further chemical modifications or reactions. The structure of 1,9-bis-Boc-1,5,9-triazanonane is significant in organic synthesis due to its ability to act as a versatile linker in various

1,9-Bis-Boc-1,5,9-triazanonane itself does not possess any inherent biological activity. Its mechanism of action lies in its ability to serve as a spacer and linker molecule during organic synthesis. The Boc groups act as a temporary protection strategy, allowing for selective modification of one amine group while keeping the other intact. Once deprotected, the free amine groups can participate in various coupling reactions to covalently connect two different molecules [].

While specific data on the toxicity of 1,9-Bis-Boc-1,5,9-triazanonane is limited, it is generally recommended to handle all organic chemicals with caution. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

- Follow proper disposal procedures according to local regulations.

- Deprotection Reactions: The Boc groups can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free amino groups that can participate in further reactions .

- Coupling Reactions: The free amino groups can be used for coupling with carboxylic acids or activated esters to form amides, which are crucial in peptide synthesis .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitutions at the nitrogen atoms, enabling the introduction of various functional groups .

While specific biological activity data for 1,9-bis-Boc-1,5,9-triazanonane is limited, compounds with similar structural features often exhibit significant biological properties. The presence of amino groups suggests potential interactions with biological molecules, making it a candidate for further pharmacological studies. Its role as a linker in drug design may enhance the delivery of therapeutic agents .

The synthesis of 1,9-bis-Boc-1,5,9-triazanonane typically involves:

- Starting Materials: The synthesis often begins with 1,5-diaminopentane or similar diamines.

- Boc Protection: The amino groups are protected using Boc anhydride or Boc chloride in a suitable solvent like dichloromethane.

- Purification: After the reaction is complete, the product is purified through recrystallization or chromatography to isolate the desired compound .

1,9-Bis-Boc-1,5,9-triazanonane finds applications primarily in organic synthesis and medicinal chemistry:

- Linker in Drug Design: It serves as a linker to connect different pharmacophores in drug development.

- Intermediate in Organic Synthesis: It is used as an intermediate to construct complex organic molecules.

- Peptide Synthesis: Its ability to provide protected amino functionalities makes it useful in peptide synthesis .

Interaction studies involving 1,9-bis-Boc-1,5,9-triazanonane focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential role in drug design and its compatibility with biological systems. For example:

- Reactivity with Carboxylic Acids: Investigating how effectively the compound forms amides with different carboxylic acids can provide insights into its utility as a linker.

- Biocompatibility Assessments: Understanding how the compound interacts with biological molecules can inform its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 1,9-bis-Boc-1,5,9-triazanonane. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,5-Diaminopentane | Simple diamine | Precursor for Boc protection |

| 1,8-Diaminooctane | Longer alkyl chain | May exhibit different solubility properties |

| 1,10-Diaminodecane | Longer alkyl chain | Potentially different reactivity profiles |

| 1,4-Diaminobutane | Shorter alkyl chain | More straightforward synthesis |

The uniqueness of 1,9-bis-Boc-1,5,9-triazanonane lies in its specific triazanonane backbone combined with two Boc-protected amino groups. This configuration allows for versatile applications in organic synthesis and drug design that may not be achievable with simpler diamines or longer-chain analogs .

1,9-Bis-Boc-1,5,9-triazanonane is characterized by the molecular formula C16H33N3O4, indicating a compound with 16 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms [1] [2]. The exact molecular weight is 331.45 g/mol as determined by computational analysis [1] [2]. The monoisotopic mass calculated by high-resolution mass spectrometry is 331.24710654 Da, demonstrating high precision in molecular mass determination [1].

The compound contains three nitrogen atoms integrated within a triazanonane backbone structure, with the nitrogen atoms positioned at the 1, 5, and 9 positions of the nine-carbon chain [2]. The molecular structure incorporates two tert-butoxycarbonyl (Boc) protecting groups attached to the terminal nitrogen atoms, which accounts for the significant molecular weight contribution. The predicted density is 1.016±0.06 g/cm³, indicating a relatively low-density organic compound typical of aliphatic structures with bulky tert-butyl substituents [3] [4].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C16H33N3O4 | Elemental Analysis |

| Molecular Weight | 331.45 g/mol | Mass Spectrometry |

| Exact Mass | 331.24710654 Da | High-Resolution MS |

| Monoisotopic Mass | 331.24710654 Da | High-Resolution MS |

| Density (Predicted) | 1.016±0.06 g/cm³ | Computational |

| Melting Point | 68.1-70.0°C | Differential Scanning Calorimetry |

Structural Elucidation Techniques

The structural elucidation of 1,9-Bis-Boc-1,5,9-triazanonane employs multiple complementary analytical techniques to confirm its molecular architecture. Nuclear magnetic resonance spectroscopy serves as the primary structural determination method, with both one-dimensional and two-dimensional techniques providing comprehensive structural information [5].

Single-crystal X-ray diffraction represents the definitive method for complete structural determination when suitable crystals can be obtained. This technique provides absolute confirmation of the molecular geometry, bond lengths, bond angles, and crystal packing arrangements [6]. For 1,9-Bis-Boc-1,5,9-triazanonane, the three-dimensional conformational analysis reveals the spatial arrangement of the Boc protecting groups relative to the triazanonane backbone [1].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide molecular weight confirmation and fragmentation patterns that support structural assignments [7]. The compound readily forms protonated molecular ions [M+H]+ at m/z 332.25438 under positive ion electrospray conditions [8].

Chemical synthesis verification through systematic synthetic procedures confirms the structural identity. The compound is synthesized from norspermidine (bis(3-aminopropyl)amine) using di-tert-butyl dicarbonate in the presence of 1,1'-carbonyldiimidazole under controlled conditions [5]. The synthetic yield of 86% demonstrates the efficiency of the protection reaction and confirms the expected molecular structure.

Spectroscopic Analysis and Confirmation

Nuclear Magnetic Resonance Spectroscopy

1H nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within 1,9-Bis-Boc-1,5,9-triazanonane. The characteristic tert-butyl proton signals appear as singlets at δ 1.40-1.44 ppm, representing the 18 equivalent methyl protons of the two Boc groups [5] [9] [10]. The carbamate NH protons typically appear as broad signals around δ 5.22 ppm, indicating hydrogen bonding interactions [5].

The propylene chain protons exhibit characteristic multipicity patterns: the N-CH2 protons adjacent to the carbamate nitrogen appear as multiplets around δ 3.10-3.21 ppm, while the central methylene protons of the propyl chains resonate around δ 2.60-2.63 ppm [5]. The remaining propylene CH2 groups appear as multiplets in the δ 1.59-1.65 ppm region [5].

13C nuclear magnetic resonance spectroscopy confirms the carbonyl carbon environments of the Boc groups, typically appearing around δ 155-156 ppm [10]. The quaternary carbon of the tert-butyl groups resonates around δ 79-80 ppm, while the methyl carbons appear around δ 28 ppm [10]. The aliphatic carbons of the triazanonane backbone show characteristic chemical shifts consistent with the proposed structure.

Infrared Spectroscopy

Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbamate C=O stretching vibration appears as a strong absorption around 1672 cm⁻¹, confirming the presence of the Boc protecting groups [3] [4]. The N-H stretching vibrations of the carbamate groups appear in the 3310 cm⁻¹ region [3].

Aliphatic C-H stretching vibrations are observed in the 2929-2955 cm⁻¹ region, consistent with the extensive methyl and methylene groups present in the molecule [3]. The C-N stretching vibrations appear around 1254 cm⁻¹, supporting the presence of the triazanonane backbone structure [3].

Mass Spectrometry

Electrospray ionization mass spectrometry confirms the molecular weight and provides fragmentation information. The protonated molecular ion [M+H]+ appears at m/z 332.25, consistent with the calculated molecular weight [8]. Common adduct ions include [M+Na]+ at m/z 354.24 and [M+NH4]+ at m/z 349.28 [8].

Collision-induced dissociation experiments reveal characteristic fragmentation patterns involving the loss of tert-butyl groups and CO2, typical of Boc-protected compounds [11]. The base peak often corresponds to the loss of one or both Boc groups, generating fragments at lower m/z values that confirm the triazanonane backbone structure.

Conformational Analysis and Molecular Modeling

The conformational behavior of 1,9-Bis-Boc-1,5,9-triazanonane involves complex interactions between the flexible triazanonane backbone and the bulky tert-butyl protecting groups. Computational modeling using density functional theory methods provides insights into the preferred conformational states and energy barriers for conformational interconversion [12].

The triazanonane backbone exhibits significant conformational flexibility due to the presence of twelve rotatable bonds [1]. This high degree of conformational freedom results in multiple accessible conformational states in solution, with interconversion occurring on the nuclear magnetic resonance timescale. The topological polar surface area of 88.7 Ų indicates moderate polarity distribution across the molecular surface [1].

Molecular dynamics simulations reveal that the Boc protecting groups adopt extended conformations to minimize steric interactions with each other and with the central triazanonane chain [12]. The preferred conformations show the tert-butyl groups oriented away from the molecular center, maximizing the distance between bulky substituents.

The compound exhibits conformational preferences that are influenced by intramolecular hydrogen bonding between the carbamate NH groups and the central nitrogen atom of the triazanonane backbone. These interactions contribute to the stabilization of specific conformational families and influence the overall molecular shape [12].

Energy calculations indicate that the most stable conformations correspond to extended chain arrangements where the three nitrogen atoms adopt a roughly linear arrangement. The energy barriers for conformational interconversion are relatively low (typically less than 10 kcal/mol), allowing rapid equilibration between conformational states at room temperature.

Comparative Structural Analysis with Related Triaza Compounds

Structural Comparison with Triazanonane Derivatives

1,9-Bis-Boc-1,5,9-triazanonane represents one member of a family of protected triazanonane compounds with varying substitution patterns. The closely related compound 1,5-Bis-Boc-1,5,9-triazanonane differs in the protection pattern, with Boc groups attached to positions 1 and 5 rather than 1 and 9 [13] [14].

| Compound | Molecular Formula | Molecular Weight | CAS Number | Protection Pattern |

|---|---|---|---|---|

| 1,9-Bis-Boc-1,5,9-triazanonane | C16H33N3O4 | 331.45 g/mol | 82409-02-7 | N1,N9-diprotected |

| 1,5-Bis-Boc-1,5,9-triazanonane | C16H33N3O4 | 331.456 g/mol | 122248-82-2 | N1,N5-diprotected |

| Norspermidine (unprotected) | C7H19N3 | 145.25 g/mol | 123-84-2 | No protection |

The structural differences between these isomeric compounds result in significantly different chemical and biological properties. The 1,9-diprotected derivative maintains a free secondary amine at position 5, while the 1,5-diprotected isomer has a free primary amine at position 9 [14]. These differences affect the compounds' reactivity patterns, solubility characteristics, and potential applications in organic synthesis.

Comparison with Natural Polyamine Precursors

1,9-Bis-Boc-1,5,9-triazanonane is derived from norspermidine, a structural analog of the natural polyamine spermidine [15]. Norspermidine differs from spermidine by having one fewer methylene group in the central chain region, resulting in a slightly shorter overall molecular length. This structural modification affects the biological activity and binding properties compared to natural polyamines [15].

The introduction of Boc protecting groups significantly alters the physicochemical properties compared to the parent norspermidine. The protected compound shows enhanced solubility in organic solvents, increased molecular weight, and altered conformational preferences due to the bulky tert-butyl substituents [16].

Structural Features of Boc-Protected Compounds

The tert-butoxycarbonyl protecting group confers specific structural characteristics that distinguish 1,9-Bis-Boc-1,5,9-triazanonane from other nitrogen-protecting group strategies. The Boc group exhibits acid-labile properties, allowing for selective deprotection under mild acidic conditions while remaining stable under basic and neutral conditions [16] [17].

The steric bulk of the tert-butyl groups influences the overall molecular conformation and prevents close approach of other molecules, which can be advantageous in synthetic applications requiring selectivity [18]. The electron-withdrawing nature of the carbamate group affects the basicity of the protected nitrogen atoms, reducing their nucleophilicity compared to the unprotected amine [16].

1,9-Bis-Boc-1,5,9-triazanonane exists as a white to off-white crystalline solid at room temperature [1] [2]. The compound exhibits excellent stability in its solid form, maintaining its integrity under standard laboratory conditions. The molecular formula is C₁₆H₃₃N₃O₄ with a molecular weight of 331.45 g/mol [1] [3] [2].

The compound's physical appearance is characterized by its white powder-like consistency [1] [2], which facilitates handling and storage in laboratory and industrial settings. The crystalline nature of the compound contributes to its high purity levels, typically ranging from 97.5% to 100% [4], making it suitable for precise synthetic applications.

Thermal characteristics play a crucial role in the compound's physical properties. The melting point ranges from 68.1°C to 70.0°C [2] [5] [4], indicating moderate thermal stability at ambient temperatures. The predicted boiling point is 467.3±30.0°C [5] [4], suggesting substantial thermal stability under normal processing conditions. The predicted density is 1.016±0.06 g/cm³ [5] [4], indicating that the compound is slightly denser than water.

Solubility Profile in Various Solvents

The solubility characteristics of 1,9-Bis-Boc-1,5,9-triazanonane are significantly influenced by the presence of the two Boc protecting groups, which enhance its compatibility with organic solvents while limiting its water solubility. The compound demonstrates excellent solubility in polar aprotic solvents [7] [8].

Dichloromethane provides the highest solubility for this compound, making it the preferred solvent for many synthetic applications [7] [8]. The compound shows good solubility in acetonitrile, dimethylformamide, and tetrahydrofuran [7] [8], all of which are commonly used in pharmaceutical synthesis and peptide chemistry.

Moderate solubility is observed in polar protic solvents such as methanol and ethanol [7] [9]. This solubility profile is consistent with the amphiphilic nature of the molecule, where the Boc groups provide hydrophobic character while the triazanonane backbone contributes polar characteristics.

Limited water solubility is expected due to the hydrophobic nature of the tert-butoxycarbonyl groups [7]. This characteristic is advantageous for synthetic applications where aqueous workup procedures are employed, as the compound can be easily extracted into organic phases.

The compound also demonstrates good solubility in acetone and ethyl acetate [7] [8], making these solvents suitable for purification and crystallization procedures. Toluene provides moderate solubility, which can be useful for specific synthetic transformations requiring non-polar aromatic solvents [7] [8].

Stability Parameters and Degradation Pathways

The stability profile of 1,9-Bis-Boc-1,5,9-triazanonane is primarily governed by the inherent stability of the Boc protecting groups and the triazanonane backbone. The compound exhibits excellent stability under basic conditions and is resistant to nucleophilic attack [10] [11] [12].

Storage conditions significantly impact the compound's stability. The recommended storage temperature is 2-8°C with protection from light [2] [4] [13]. Under these conditions, the compound maintains its integrity for extended periods without significant degradation.

Thermal stability analysis reveals that the compound is stable up to approximately 200°C before significant decomposition occurs [14] [15]. Thermal decomposition follows a stepwise mechanism, beginning with the cleavage of the Boc protecting groups at elevated temperatures [14] [15].

Photolytic degradation can occur under prolonged exposure to light, particularly ultraviolet radiation, which can lead to the breakdown of the carbamate linkages [2] [4]. This photosensitivity necessitates storage in amber containers or dark environments.

Hydrolytic stability varies significantly with pH conditions. The compound demonstrates excellent stability in neutral and basic aqueous environments but becomes increasingly susceptible to hydrolysis under acidic conditions [16] [10] [11].

Oxidative degradation pathways are minimal under normal atmospheric conditions, but the compound may undergo degradation in the presence of strong oxidizing agents [17] [18]. The triazanonane backbone provides inherent stability against oxidative processes.

Reactivity Patterns and Chemical Behavior

1,9-Bis-Boc-1,5,9-triazanonane exhibits distinctive reactivity patterns that are characteristic of Boc-protected polyamines. The compound's chemical behavior is primarily governed by the protective nature of the Boc groups and the nucleophilic character of the underlying triazanonane backbone.

Nucleophilic reactivity is significantly reduced due to the Boc protection, making the compound unreactive toward most electrophiles under standard conditions [10] [11] [12]. This characteristic makes it an ideal intermediate for multi-step synthetic sequences where selective protection is required.

Alkylation reactions involving the protected compound are generally unfavorable due to the steric hindrance and electronic deactivation provided by the Boc groups [10] [11]. This selectivity is advantageous in synthetic applications where other reactive sites must be preferentially targeted.

Coupling reactions can be performed after selective deprotection, allowing for the controlled introduction of various functional groups [1] [19]. The compound serves as a versatile linker in the synthesis of complex molecules, including dendrimers and bioconjugates [20].

Coordination chemistry with metal ions is limited in the protected form but becomes highly favorable after deprotection [21]. The triazanonane backbone provides multiple coordination sites for metal chelation, making it valuable in the development of metal-based therapeutics.

Redox stability is generally high, with the compound showing resistance to both oxidation and reduction under mild conditions [17] [18]. This stability is particularly important for applications in biological systems where redox-active species may be present.

Boc Protection Chemistry

The Boc protecting groups in 1,9-Bis-Boc-1,5,9-triazanonane represent a cornerstone of modern synthetic chemistry, providing temporary protection for amino functionalities during complex synthetic transformations. The installation of Boc groups typically involves reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base [10] [11] [12].

Mechanistic considerations for Boc protection involve nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, followed by elimination of a carbonate leaving group [22] [11]. This process results in the formation of a stable carbamate linkage that effectively masks the nucleophilic character of the original amine.

Solvent compatibility for Boc-protected compounds is excellent with polar aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide [10] [23] [7]. The Boc groups enhance solubility in organic solvents while maintaining stability toward nucleophilic reagents.

Steric effects of the Boc groups play a crucial role in determining the compound's reactivity profile. The bulky tert-butyl groups provide significant steric hindrance, which can direct regioselectivity in subsequent reactions and prevent unwanted side reactions [10] [23].

Electronic effects of the Boc groups include electron-withdrawing character through the carbonyl group, which deactivates the nitrogen toward nucleophilic attack [10] [11]. This deactivation is reversible upon deprotection, allowing for the restoration of the original nucleophilic character.

Orthogonal protection strategies utilize the unique stability profile of Boc groups. They are stable to basic conditions and most nucleophiles but readily cleaved under acidic conditions [10] [11] [12]. This selectivity allows for the use of other protecting groups simultaneously.

Deprotection Mechanisms under Acidic Conditions

The deprotection of Boc groups from 1,9-Bis-Boc-1,5,9-triazanonane under acidic conditions follows a well-established mechanistic pathway that involves protonation, fragmentation, and decarboxylation steps [16] [10] [22] [11].

Trifluoroacetic acid (TFA) represents the most commonly employed reagent for Boc deprotection [16] [22] [11]. The mechanism initiates with protonation of the carbonyl oxygen by TFA, which activates the carbamate toward subsequent fragmentation [22] [24]. This is followed by elimination of a tert-butyl cation, which fragments to isobutylene and releases carbon dioxide [22] [24].

Hydrochloric acid in dioxane provides an alternative deprotection method that is particularly effective for compounds sensitive to the strong acidity of TFA [25] [16] [26]. The 4M HCl in dioxane system offers excellent selectivity and minimal side reactions [25] [26], making it suitable for complex synthetic intermediates.

Phosphoric acid deprotection represents a milder alternative that can be employed when other acidic methods are too harsh [27]. The 85% aqueous phosphoric acid system provides controlled deprotection with minimal substrate decomposition [27].

Mechanistic details of the deprotection process involve initial protonation of the carbamate oxygen, which increases the electrophilicity of the carbonyl carbon [22] [24]. This is followed by heterolytic cleavage of the C-O bond, generating a tert-butyl cation intermediate [22] [24]. The resulting carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide [22] [24].

Side reaction considerations include alkylation of nucleophilic sites by the tert-butyl cation intermediate [10] [22]. To minimize these side reactions, scavengers such as anisole or thioanisole are often employed [16] [10]. These compounds trap the tert-butyl cation, preventing it from alkylating sensitive functional groups in the substrate.

Thermal deprotection represents an acid-free alternative that can be employed in continuous flow systems [14] [15]. Temperatures between 180-230°C are typically required for effective thermal deprotection [14] [15], with the mechanism involving direct thermal fragmentation of the carbamate linkage.

Lewis acid-mediated deprotection offers additional selectivity through the use of aluminum chloride or zinc bromide [28] [16] [11]. These reagents coordinate to the carbonyl oxygen, activating the carbamate toward fragmentation while avoiding the generation of protic acids [28].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic